molecular formula C16H24N2O4 B1670378 Diacetolol CAS No. 22568-64-5

Diacetolol

Cat. No. B1670378
CAS RN: 22568-64-5
M. Wt: 308.37 g/mol
InChI Key: AWOGXJOBNAWQSF-UHFFFAOYSA-N
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Description

Diacetolol is the major metabolite of the β-adrenoceptor blocking agent, acebutolol . It is a beta blocker and anti-arrhythmic agent .


Molecular Structure Analysis

Diacetolol has a molecular formula of C16H24N2O4 . Its average mass is 308.373 Da and its mono-isotopic mass is 308.173615 Da . The structure of Diacetolol was further analyzed in a study , which suggested two possible chemical structures for a detected isomer of Diacetolol.


Physical And Chemical Properties Analysis

Diacetolol has a density of 1.2±0.1 g/cm3, a boiling point of 548.8±50.0 °C at 760 mmHg, and a flash point of 285.7±30.1 °C . It has 6 H bond acceptors, 3 H bond donors, and 8 freely rotating bonds .

Scientific Research Applications

1. Pharmacokinetics and Bioavailability Study

  • Summary of Application: Diacetolol, the principal metabolite of acebutolol, was studied for its pharmacokinetics and bioavailability in 6 healthy subjects .
  • Methods of Application: Plasma concentrations were determined following a single intravenous injection of diacetolol 100 mg and three oral doses of diacetolol 100, 400, and 800 mg, in random order .
  • Results: The average oral bioavailability of diacetolol was F: 0.302±0.052 (100 mg), 0.363±0.052 (400 mg), and 0.426±0.068 (800 mg); the differences are not significant . The mean plasma half-life of the terminal phase, 7.94±0.26 h after intravenous administration, was significantly higher than after oral administration 12.27±1.00 h (100 mg), 12.82±1.59 h (400 mg), and 13.05±1.22 h (800 mg) .

2. Antihypertensive Effect Study

  • Summary of Application: The antihypertensive action of Diacetolol was assessed in a double-blind randomized cross-over scheme in 17 patients with moderate essential hypertension previously well controlled with acebutolol .
  • Methods of Application: The study explored the efficacy and tolerance of three doses of diacetolol .
  • Results: Significant reductions in lying mean arterial blood pressure were observed with daily doses of 200 mg (- 9%), 400 mg (- 10%), and 800 mg (- 14%), and were associated with significant decreases in heart rate and plasma renin activity .

3. Effect on Adjuvant Arthritis

  • Summary of Application: The effect of adjuvant arthritis on the disposition of acebutolol enantiomers, including Diacetolol, was studied in rats .
  • Methods of Application: Arthritis was induced in female Sprague-Dawley rats by tail base injection of Mycobacterium butyricum. The disposition of acebutolol enantiomers and their active, chiral metabolites, including Diacetolol, were examined after oral administration .

Safety And Hazards

Diacetolol can cause skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation . Precautionary measures include wearing protective gloves and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOGXJOBNAWQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865421
Record name (+/-)-Diacetolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diacetolol

CAS RN

22568-64-5
Record name Diacetolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22568-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacetolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022568645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Diacetolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.974
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIACETOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER0CZ5G7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
583
Citations
B Flouvat, A Roux, NP Chau, M Viallet… - European Journal of …, 1981 - Springer
… diacetolol 100 mg and three oral doses of diacetolol 100, 400 and 800 mg, in random order. The average oral bioavailability of diacetolol … Renal clearance of diacetolol 10.2±0.81·h −1 …
Number of citations: 31 link.springer.com
B Basil, R Jordan - European journal of pharmacology, 1982 - Elsevier
… converted to diacetolol it was thought relevant to examine the profile of activity of diacetolol in animal models. In consequence the fl-adrenoceptor-blocking properties of diacetolol have …
Number of citations: 37 www.sciencedirect.com
K Ohashi, SJ Warrington, CM Kaye… - British journal of …, 1981 - Wiley Online Library
… diacetolol, the major human metabolite of acebutolol, were measured in a double‐blind, balanced study in which five healthy men received single oral doses of diacetolol … of diacetolol …
Number of citations: 13 bpspubs.onlinelibrary.wiley.com
M Thibonnier, C Flabeau, M Thouvenin… - British Journal of …, 1982 - Wiley Online Library
… of acebutolol, diacetolol is formed in such substantial quantities that the plasma level of diacetolol usually exceeds that of acebutolol during chronic treatment. Diacetolol plasma half-life …
Number of citations: 2 bpspubs.onlinelibrary.wiley.com
H Jiang, C Randlett, H Junga, X Jiang, QC Ji - Journal of Chromatography B, 2009 - Elsevier
A high through-put, sensitive, and enantioselective LC–MS/MS-based bioanalytical method was developed and validated for the simultaneous determination of individual acebutolol (AC…
Number of citations: 40 www.sciencedirect.com
MG Sankey, A Gulaid, CM Kaye - Journal of pharmacy and …, 1984 - academic.oup.com
… diacetolol and M & B 17,764. The concentration of each isomer of acebutolol and diacetolol … enantiomer of acebutolol and of diacetolol to the corresponding derivatized enantiomer of M …
Number of citations: 25 academic.oup.com
J Szymura‐Oleksiak, M Walczak… - Chirality: The …, 1999 - Wiley Online Library
A stereoselective direct liquid chromatographic method for assay of the enantiomers of the β‐adrenergic blocker acebutolol (AC) and its active metabolite, diacetolol (DC), in human …
Number of citations: 27 onlinelibrary.wiley.com
SA Mostafavi, RT Foster - International journal of pharmaceutics, 2003 - Elsevier
Acebutolol (AC) is a chiral β-adrenergic receptor-blocking agent, which has been shown to be clinically effective in hypertension. The plasma concentration–time profiles of AC exhibit …
Number of citations: 27 www.sciencedirect.com
SF Pong, CL Tinkham - Journal of Pharmacy and Pharmacology, 1983 - academic.oup.com
… Thus, diacetolol may contribute significantly to the pharmacological activity of oral … The present study was undertaken to compare the effect of acebutolol, diacetolol, (+)-diacetolol, and …
Number of citations: 2 academic.oup.com
TJ Coombs, CJ Coulson… - British journal of clinical …, 1980 - Wiley Online Library
1 Acebutolol or diacetolol were added to fresh human plasma in varying concentrations and their extent of binding at 25 degrees C measureed by an equilibrium dialysis technique. 2 …
Number of citations: 24 bpspubs.onlinelibrary.wiley.com

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